molecular formula C13H16N2 B8690284 1-Butyl-4-phenyl-1h-imidazole CAS No. 148902-26-5

1-Butyl-4-phenyl-1h-imidazole

货号: B8690284
CAS 编号: 148902-26-5
分子量: 200.28 g/mol
InChI 键: TXIIYYAADGUANI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Butyl-4-phenyl-1h-imidazole is a useful research compound. Its molecular formula is C13H16N2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1-butyl-4-phenyl-1H-imidazole derivatives. For instance, compounds derived from this imidazole have shown promising results against various cancer cell lines, including HepG2 (human liver cancer) and C6 (rat glioma).

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 Value (µM)
20gC615.67 ± 2.52
20gHepG258.33 ± 2.89
21bA54919.17 ± 0.43
21bMCF-718.09 ± 0.28

The data indicate that certain derivatives exhibit significant cytotoxicity, suggesting that modifications to the imidazole framework can enhance its therapeutic efficacy against cancer cells .

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that some compounds were effective in inhibiting bacterial growth, making them potential candidates for developing new antibiotics.

Table 2: Antibacterial Activity of Imidazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20

These findings highlight the versatility of imidazole derivatives in addressing both cancer and bacterial infections .

Case Studies

Several case studies illustrate the application of this compound in drug development:

Case Study 1: IDO Inhibition

A systematic study focused on developing potent inhibitors for IDO using derivatives of imidazole showed that modifications to the structure significantly enhanced binding affinity and inhibitory potential .

Case Study 2: Anticancer Drug Development

A study evaluated a series of imidazole derivatives against various cancer cell lines using MTT assays to determine cytotoxicity levels. The results indicated that specific structural modifications led to increased potency against targeted cancer cells .

属性

CAS 编号

148902-26-5

分子式

C13H16N2

分子量

200.28 g/mol

IUPAC 名称

1-butyl-4-phenylimidazole

InChI

InChI=1S/C13H16N2/c1-2-3-9-15-10-13(14-11-15)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3

InChI 键

TXIIYYAADGUANI-UHFFFAOYSA-N

规范 SMILES

CCCCN1C=C(N=C1)C2=CC=CC=C2

产品来源

United States

Synthesis routes and methods I

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1 h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g, 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23(1H, m), 7.20 (1H, s), 3.95 (2H, t, J=7.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
9.66 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the suspension of sodium hydride (2.40 g, 60% mineral oil suspension, 60 mmol) in 30 ml of anhydrous DMF is added a solution of 4-phenylimidazole (7.21 g, 50 mmol) in 30 ml of DMF at room temperature, the resulting mixture is stirred at 70° C. 1h, and then cooled to room temperature followed by the dropwise addition of iodobutane (9.66 g 52.5 mmol, 1.05 eq.). The mixture is stirred at room temperature for 1 h, heated to 70° C. and stirred for an additional 8 h. The reaction mixture is cooled to room temperature, poured into 200 ml of ice-water, extracted with ethyl acetate (100 ml×3). The combined organics are washed with water, brine, dried over anhydrous sodium sulfate, filtered, evaporated at reduced pressure and purified by flash chromatography on silica gel to obtain 9.08 g of 1-butyl-4-phenylimidazole. 1H NMR (400 MHz, CDCl3) δ 7.77 (2H, d, J=7.6 Hz), 7.49 (1H, s), 7.36 (2H, t, J=7.6 Hz), 7.23 (1H, m), 7.20 (1H, s), 3.95 (2H, t, 17.2 Hz), 1.80 (2H, m), 1.36 (2H, m), 0.96 (3H, t, J=7.2 Hz); MS (+VE) m/z 201 (M+1).
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.66 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。